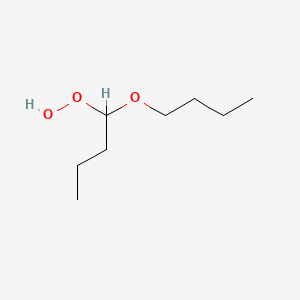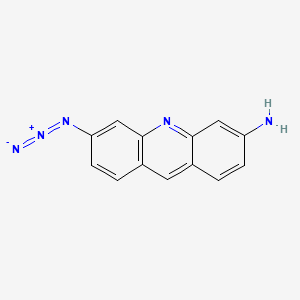
3-Acridinamine, 6-azido-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acridinamine, 6-azido- is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound is characterized by the presence of an azido group (-N₃) attached to the acridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an amino group on the acridine ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of 3-Acridinamine, 6-azido- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 3-Acridinamine, 6-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted acridine derivatives.
Reduction: Formation of amine-substituted acridine derivatives.
Cycloaddition: Formation of triazole-substituted acridine derivatives.
科学的研究の応用
3-Acridinamine, 6-azido- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Acridinamine, 6-azido- involves its interaction with biological targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase that are essential for DNA replication and transcription . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
類似化合物との比較
3-Acridinamine: Lacks the azido group but shares the acridine core structure.
6-Azidoacridine: Similar structure with the azido group at a different position on the acridine ring.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 3-Acridinamine, 6-azido- is unique due to the presence of both the acridine core and the azido group, which imparts distinct chemical reactivity and biological activity. The azido group allows for versatile chemical modifications through click chemistry, making it a valuable tool in synthetic and medicinal chemistry .
特性
CAS番号 |
78276-16-1 |
|---|---|
分子式 |
C13H9N5 |
分子量 |
235.24 g/mol |
IUPAC名 |
6-azidoacridin-3-amine |
InChI |
InChI=1S/C13H9N5/c14-10-3-1-8-5-9-2-4-11(17-18-15)7-13(9)16-12(8)6-10/h1-7H,14H2 |
InChIキー |
LXIDUWLQUWFBSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


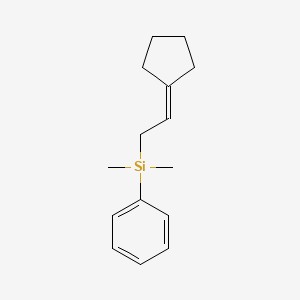
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
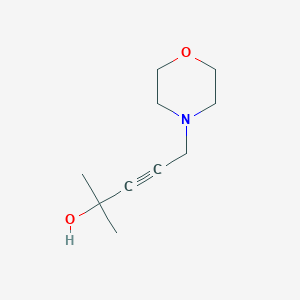

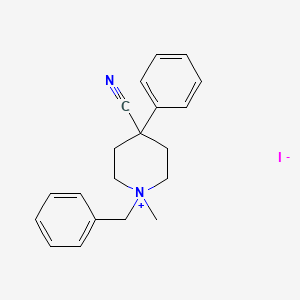
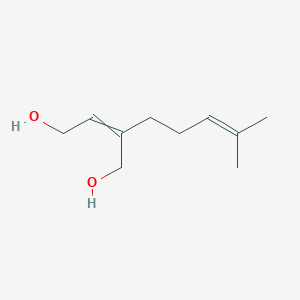
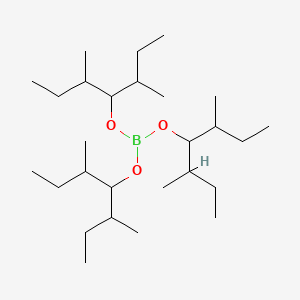
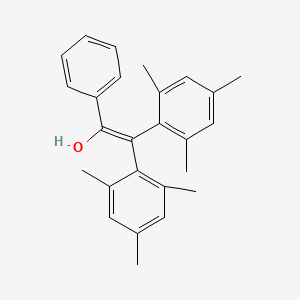

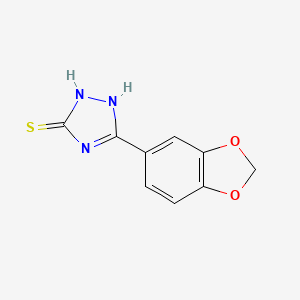
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)
![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
